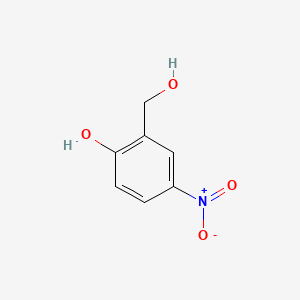

2-(Hydroxymethyl)-4-nitrophenol

Description

Structure

3D Structure

Properties

IUPAC Name |

2-(hydroxymethyl)-4-nitrophenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7NO4/c9-4-5-3-6(8(11)12)1-2-7(5)10/h1-3,9-10H,4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JEIYIXDNZKATLC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1[N+](=O)[O-])CO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50192484 | |

| Record name | 2-Hydroxy-5-nitrobenzyl alcohol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50192484 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

169.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

39224-61-8 | |

| Record name | 2-Hydroxy-5-nitrobenzyl alcohol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0039224618 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Hydroxy-5-nitrobenzyl alcohol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50192484 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Precursor Chemistry of 2 Hydroxymethyl 4 Nitrophenol

The primary and most well-documented method for synthesizing 2-(hydroxymethyl)-4-nitrophenol utilizes 4-nitrophenol (B140041) as the starting precursor. The synthesis proceeds via an intermediate, 2-hydroxy-5-nitrobenzyl chloride, which is subsequently hydrolyzed to the target compound.

A key procedure involves the reaction of 4-nitrophenol with a formaldehyde (B43269) equivalent, such as methylal, in the presence of concentrated hydrochloric acid and a catalytic amount of sulfuric acid. orgsyn.org The reaction is typically heated to facilitate the formation of the benzyl (B1604629) chloride intermediate. orgsyn.org The reaction velocity is enhanced by the presence of sulfuric acid. orgsyn.org

This intermediate, 2-hydroxy-5-nitrobenzyl chloride, is characterized by a highly labile chlorine atom. This lability facilitates its easy hydrolysis to form this compound (2-hydroxy-5-nitrobenzyl alcohol). orgsyn.org The hydrolysis can occur simply by exposure to water. orgsyn.org

Table 1: Synthesis of this compound

| Precursor | Reagents | Intermediate | Product |

|---|

Chemical Transformations

The bifunctional nature of 2-(hydroxymethyl)-4-nitrophenol, possessing both a primary alcohol and a substituted nitrophenol ring, allows for a range of selective chemical modifications at each site.

The hydroxymethyl group (-CH₂OH) behaves as a typical primary alcohol, susceptible to oxidation, esterification, and conversion to alkyl halides.

Conversion to Alkyl Halide: The transformation of the hydroxymethyl group into a more reactive leaving group is a common synthetic strategy. The reaction of this compound with hydrogen chloride gas in an ethanolic solution can quantitatively yield 2-hydroxy-5-nitrobenzyl chloride. orgsyn.org

Oxidation: While specific literature on the oxidation of this compound is sparse, standard organic chemistry principles suggest that the primary alcohol can be oxidized. Mild oxidizing agents would be expected to yield the corresponding aldehyde, 2-hydroxy-5-nitrobenzaldehyde. The use of stronger oxidizing agents, such as potassium permanganate, would likely lead to the formation of the carboxylic acid, 2-hydroxy-5-nitrobenzoic acid.

Esterification: The hydroxymethyl group can undergo esterification with carboxylic acids or their derivatives (e.g., acyl chlorides, anhydrides) to form the corresponding esters. This reaction, often catalyzed by an acid in the case of Fischer esterification, provides a method for introducing a wide variety of functional groups.

The reactivity of the aromatic ring is primarily characterized by the reduction of the nitro group and the potential for further electrophilic substitution.

Reduction of the Nitro Group: The nitro group (-NO₂) is readily reduced to a primary amine (-NH₂) using a variety of reducing agents. This transformation converts this compound into 2-amino-4-(hydroxymethyl)phenol. nih.gov This reaction is significant as it changes a strongly electron-withdrawing group into a strongly electron-donating group, fundamentally altering the electronic properties of the aromatic ring. A range of reagents can effect this change, offering selectivity in the presence of other functional groups.

Table 2: Common Reagents for the Reduction of Aromatic Nitro Groups

| Reagent | Conditions |

|---|---|

| Catalytic Hydrogenation (H₂) | Palladium (Pd), Platinum (Pt), or Nickel (Ni) catalyst |

| Iron (Fe) | Acidic medium (e.g., HCl, Acetic Acid) |

| Tin(II) Chloride (SnCl₂) | Acidic medium |

| Sodium Hydrosulfite (Na₂S₂O₄) | Aqueous or alcoholic solutions |

| Sodium Borohydride (NaBH₄) | In the presence of a catalyst (e.g., Cu(II) complexes) |

Electrophilic Aromatic Substitution: The position of any further electrophilic attack on the benzene (B151609) ring is dictated by the directing effects of the existing substituents. The hydroxyl (-OH) group is a powerful activating ortho-, para-director. The hydroxymethyl (-CH₂OH) group is a weak activating ortho-, para-director. In contrast, the nitro (-NO₂) group is a strong deactivating, meta-director.

The powerfully activating hydroxyl group dominates the directing effects. The positions ortho (C2, C6) and para (C4) to the hydroxyl group are activated. Since the C2 and C4 positions are already occupied, any subsequent electrophilic substitution, such as nitration, halogenation, or sulfonation, is strongly directed to the C6 position, which is ortho to the hydroxyl group and meta to the nitro group.

Advanced Spectroscopic Characterization and Molecular Structure Elucidation of 2 Hydroxymethyl 4 Nitrophenol

Vibrational Spectroscopy Analysis (FTIR, Raman)

Vibrational spectroscopy, encompassing both Fourier-transform infrared (FTIR) and Raman techniques, offers profound insights into the molecular vibrations and, by extension, the functional groups and bonding arrangements within 2-(Hydroxymethyl)-4-nitrophenol. These two techniques are complementary, providing a more complete picture of the vibrational modes.

The FTIR and Raman spectra of this compound are characterized by absorption bands corresponding to the specific vibrational modes of its functional groups. The assignment of these bands is critical for structural confirmation.

O-H Stretching: The spectra exhibit broad absorption bands in the region of 3200-3600 cm⁻¹, characteristic of the stretching vibrations of the phenolic and benzylic hydroxyl (-OH) groups. The broadening of these bands is a direct consequence of hydrogen bonding.

Aromatic C-H Stretching: Sharp absorption bands are typically observed between 3000 and 3100 cm⁻¹, which are assigned to the stretching vibrations of the carbon-hydrogen bonds on the aromatic ring.

NO₂ Stretching: The nitro group gives rise to two distinct and strong absorption bands. The asymmetric stretching vibration appears in the 1500-1570 cm⁻¹ range, while the symmetric stretching vibration is found between 1300 and 1370 cm⁻¹. These are some of the most intense and easily identifiable peaks in the spectrum.

C=C Aromatic Stretching: The stretching vibrations of the carbon-carbon double bonds within the benzene (B151609) ring result in a series of bands in the 1400-1625 cm⁻¹ region.

C-O Stretching: The stretching vibrations for the phenolic and primary alcohol C-O bonds are expected to appear in the 1000-1260 cm⁻¹ range.

C-N Stretching: The stretching vibration of the C-N bond is typically weaker and can be found in the 800-900 cm⁻¹ region.

Table 1: Characteristic FTIR and Raman Absorption Bands for this compound

| Vibrational Mode | Functional Group | Approximate Wavenumber (cm⁻¹) |

|---|---|---|

| O-H Stretching | Phenolic & Alcoholic -OH | 3200-3600 (Broad) |

| C-H Stretching | Aromatic C-H | 3000-3100 |

| Asymmetric NO₂ Stretching | Nitro (-NO₂) | 1500-1570 |

| Symmetric NO₂ Stretching | Nitro (-NO₂) | 1300-1370 |

| C=C Stretching | Aromatic Ring | 1400-1625 |

| C-O Stretching | Phenol (B47542), Alcohol | 1000-1260 |

| C-N Stretching | Nitroarene | 800-900 |

The vibrational spectra provide crucial evidence of intermolecular and intramolecular interactions, primarily hydrogen bonding. In this compound, both types of hydrogen bonds are possible. Intramolecular hydrogen bonding can occur between the phenolic hydroxyl group and the adjacent hydroxymethyl group, or with the nitro group. Intermolecular hydrogen bonding can occur between molecules, forming dimers or larger aggregates.

These hydrogen bonds cause a significant broadening and a shift to lower frequencies (redshift) of the O-H stretching bands. The extent of this broadening and shifting is indicative of the strength of the hydrogen-bonding network within the sample. The presence of a broad, strong band in the 3200-3600 cm⁻¹ region is a clear indicator of these interactions.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the precise carbon-hydrogen framework of a molecule. By analyzing the chemical shifts and coupling patterns in ¹H and ¹³C NMR spectra, the connectivity of atoms can be unambiguously determined.

The ¹H NMR spectrum of this compound will display distinct signals for each chemically non-equivalent proton. The electron-withdrawing nature of the nitro group and the electron-donating character of the hydroxyl and hydroxymethyl groups significantly influence the chemical shifts of the aromatic protons.

Aromatic Protons: The three protons on the aromatic ring will appear in the downfield region, typically between 7.0 and 8.5 ppm. The proton ortho to the strongly electron-withdrawing nitro group is expected to be the most deshielded and thus have the highest chemical shift. The other two aromatic protons will have slightly lower chemical shifts.

Methylene Protons (-CH₂-): The two protons of the hydroxymethyl group are expected to produce a singlet at approximately 4.5-5.0 ppm. Their chemical shift is influenced by the adjacent aromatic ring and hydroxyl group.

Hydroxyl Protons (-OH): The phenolic and alcoholic hydroxyl protons will each give rise to a signal whose chemical shift is highly dependent on concentration, solvent, and temperature due to hydrogen bonding. These signals can appear over a broad range, typically from 4 to 12 ppm, and are often broad singlets. A D₂O shake experiment can be used to confirm these peaks, as the protons will exchange with deuterium, causing the signals to disappear from the spectrum.

Table 2: Predicted ¹H NMR Chemical Shifts for this compound

| Proton Type | Functional Group | Predicted Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|---|

| Aromatic H | Ar-H | 7.0 - 8.5 | Multiplet |

| Methylene H | -CH₂OH | 4.5 - 5.0 | Singlet |

| Phenolic H | Ar-OH | 4.0 - 12.0 (Broad) | Singlet |

| Alcoholic H | -CH₂OH | 2.0 - 5.0 (Broad) | Singlet |

The ¹³C NMR spectrum provides information on the different carbon environments within the molecule. In a proton-decoupled spectrum, each unique carbon atom will give a single peak.

Aromatic Carbons: The six carbons of the benzene ring will resonate in the 110-170 ppm range. The carbon atom bonded to the phenolic hydroxyl group (C-OH) will be significantly deshielded and appear at the lower end of this range (around 155-165 ppm). The carbon attached to the nitro group (C-NO₂) will also be downfield (around 140-150 ppm). The carbon bearing the hydroxymethyl group will be found in the 120-130 ppm region. The remaining aromatic carbons will have chemical shifts determined by their position relative to the substituents.

Methylene Carbon (-CH₂-): The carbon of the hydroxymethyl group is expected to appear in the range of 60-70 ppm.

Table 3: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Type | Functional Group | Predicted Chemical Shift (δ, ppm) |

|---|---|---|

| Aromatic C-OH | Phenolic | 155 - 165 |

| Aromatic C-NO₂ | Nitroarene | 140 - 150 |

| Aromatic C-CH₂OH | Substituted Aromatic | 120 - 130 |

| Aromatic C-H | Aromatic | 110 - 130 |

| Methylene C | -CH₂OH | 60 - 70 |

Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Transitions

UV-Vis spectroscopy probes the electronic transitions within a molecule. The absorption of UV or visible light promotes electrons from a lower energy ground state to a higher energy excited state. The chromophores in this compound—the nitrated benzene ring—give rise to characteristic absorption bands.

The UV-Vis spectrum of this compound is expected to show strong absorptions due to π → π* and n → π* electronic transitions. hmdb.cahw.ac.uk

π → π Transitions:* These transitions involve the excitation of an electron from a π bonding orbital to a π* antibonding orbital. udel.edu They are typically of high intensity and are responsible for the primary absorption bands in aromatic compounds. For nitrophenols, these bands are usually observed in the 200-400 nm range.

n → π Transitions:* These transitions involve the promotion of an electron from a non-bonding orbital (n), such as the lone pairs on the oxygen atoms of the nitro and hydroxyl groups, to a π* antibonding orbital. hw.ac.uk These transitions are generally of lower intensity compared to π → π* transitions and occur at longer wavelengths.

The position of the maximum absorbance (λmax) is sensitive to the solvent and the pH of the solution. In alkaline solutions, the phenolic proton is removed to form the phenoxide ion. This increases conjugation in the molecule, resulting in a bathochromic shift (a shift to a longer wavelength) of the main absorption band.

Table 4: Expected Electronic Transitions for this compound

| Transition Type | Description | Expected λmax Range (nm) |

|---|---|---|

| π → π* | Electron excitation from π to π* orbital | 200 - 400 |

| n → π* | Electron excitation from non-bonding to π* orbital | > 300 |

Investigation of n→π* and π→π* Transitions

The electronic absorption spectrum of nitrophenols, including this compound, is characterized by distinct absorption bands in the UV-visible region, which are attributed to n→π* and π→π* electronic transitions. libretexts.org

The π→π* transitions typically exhibit high molar absorptivity and correspond to the excitation of an electron from a π bonding orbital to a π* antibonding orbital. In aromatic compounds like nitrophenols, these transitions are responsible for the strong absorption bands observed. For instance, in 4-nitrophenol (B140041), a related compound, the absorption at 319 nm is attributed to a π→π* transition. researchgate.net

The n→π* transitions involve the promotion of an electron from a non-bonding (n) orbital, such as the lone pair on the oxygen atoms of the nitro or hydroxyl group, to a π* antibonding orbital. These transitions are generally of lower intensity compared to π→π* transitions. libretexts.org For example, the spectrum of 1,4-Diazabicyclo[2.2.2]octane 4-nitrophenol (DONP) crystals shows an absorption at 227 nm which is assigned to the n→π* transition of the DABCO unit. researchgate.net

The specific wavelengths and intensities of these transitions in this compound are influenced by the electronic nature of the hydroxymethyl and nitro substituents on the phenol ring. The nitro group, being a strong electron-withdrawing group, and the hydroxyl and hydroxymethyl groups, being electron-donating, significantly affect the energy levels of the molecular orbitals involved in these transitions.

Solvatochromic Effects on Electronic Spectra

Solvatochromism is the phenomenon where the color of a solution changes as the solvent is varied. wikipedia.org This effect arises from the differential solvation of the ground and excited states of the solute molecule, leading to changes in the energy gap between these states. wikipedia.org The electronic spectra of this compound are expected to exhibit solvatochromic shifts, which can provide valuable information about the solute-solvent interactions.

The nature of the solvatochromic shift (bathochromic or hypsochromic) depends on the polarity of the solvent and the nature of the electronic transition.

Positive solvatochromism (bathochromic or red shift) occurs when the excited state is more polar than the ground state. Increasing the solvent polarity will stabilize the excited state more than the ground state, leading to a decrease in the transition energy and a shift to a longer wavelength. wikipedia.org

Negative solvatochromism (hypsochromic or blue shift) is observed when the ground state is more polar than the excited state. In this case, increasing solvent polarity stabilizes the ground state more, increasing the transition energy and causing a shift to a shorter wavelength. wikipedia.org

For nitrophenol derivatives, the presence of both hydrogen bond donor (-OH) and acceptor (-NO2) groups allows for specific interactions with protic and aprotic solvents, influencing the electronic spectra. The study of solvatochromism in various solvents can help in understanding the nature of the excited state and the specific interactions, such as hydrogen bonding, that occur between the solute and solvent molecules. nih.govresearchgate.net

Mass Spectrometry for Molecular Mass and Fragmentation Pattern Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elucidate the structure of a compound by analyzing its fragmentation pattern upon ionization. For this compound (C7H7NO4), the molecular ion peak (M+) would be expected at a mass-to-charge ratio (m/z) corresponding to its molecular weight.

The fragmentation of the molecular ion provides valuable structural information. Common fragmentation pathways for aromatic nitro compounds and phenols can be predicted. For instance, the mass spectrum of p-nitrophenol shows a molecular ion at m/z 139 and a base peak at m/z 65. libretexts.org The fragmentation of this compound is likely to involve:

Loss of the hydroxymethyl group (-CH2OH): This would result in a fragment ion with a corresponding mass loss.

Loss of the nitro group (-NO2): A characteristic loss of 46 Da. nih.gov

Loss of nitric oxide (-NO): A common fragmentation for nitroaromatics, resulting in a loss of 30 Da. nih.gov

Cleavage of the aromatic ring: Leading to smaller fragment ions.

The analysis of the relative abundances of these fragment ions allows for the reconstruction of the molecule's structure and confirms the identity of this compound.

X-ray Crystallography of this compound and Its Co-crystals

X-ray crystallography is an indispensable technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. wikipedia.orglibretexts.org This method provides detailed information about bond lengths, bond angles, and intermolecular interactions, which are crucial for understanding the structure and properties of this compound in the solid state.

The first step in a crystallographic analysis is the determination of the crystal system and space group, which describe the symmetry of the crystal lattice. cam.ac.uk This information is obtained from the diffraction pattern of a single crystal. nih.gov For example, a related compound, 2-hydroxy-5-nitrobenzyl alcohol, crystallizes in the monoclinic system with the space group P21/c. nih.gov The crystal system and space group of this compound would be determined by analyzing the systematic absences in its diffraction data.

In contrast to o-nitrophenol which forms intramolecular hydrogen bonds, p-nitrophenol exhibits intermolecular hydrogen bonding. doubtnut.comtestbook.compscnotes.com Similarly, the functional groups in this compound are expected to participate in intermolecular hydrogen bonds, such as O-H···O interactions, linking the molecules into a three-dimensional network. nih.govresearchgate.net The analysis of the crystal structure would reveal the specific hydrogen bonding motifs and the resulting supramolecular assembly.

Furthermore, this compound can act as a co-former in the formation of co-crystals. Co-crystals are multi-component crystals held together by non-covalent interactions, primarily hydrogen bonds. nih.govresearchgate.net The study of its co-crystals would provide insights into the principles of crystal engineering and the design of new solid forms with tailored properties. The supramolecular synthons, which are reliable and predictable hydrogen-bonding patterns, would be a key focus in the analysis of these co-crystals. mdpi.com

Computational Chemistry and Theoretical Modeling of 2 Hydroxymethyl 4 Nitrophenol

Density Functional Theory (DFT) Calculations for Molecular Geometry and Electronic Structure

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. It is particularly effective for predicting the molecular geometry and various electronic properties of organic compounds. By approximating the exchange-correlation energy, DFT methods like the B3LYP functional can provide highly accurate results that are in good agreement with experimental data. core.ac.ukepa.gov

The first step in the theoretical analysis of a molecule like 2-(Hydroxymethyl)-4-nitrophenol is to determine its most stable three-dimensional structure. This is achieved through geometry optimization, a process where the total energy of the molecule is minimized with respect to the positions of its atoms. This computational search explores various possible conformations, particularly concerning the rotation of the hydroxymethyl (-CH₂OH) and hydroxyl (-OH) groups, to identify the global energy minimum.

The resulting optimized geometry provides precise data on bond lengths, bond angles, and dihedral angles. While specific experimental data for this compound is not available, DFT calculations would yield parameters consistent with those of similar substituted phenols. For instance, studies on related nitrophenols have demonstrated the reliability of DFT in predicting these structural parameters. epa.govresearchgate.net

Table 1: Hypothetical Optimized Geometrical Parameters for this compound (Calculated via DFT/B3LYP) This table is illustrative, showing the type of data obtained from a DFT geometry optimization.

| Parameter | Bond/Angle | Calculated Value |

|---|---|---|

| Bond Lengths | C-C (aromatic) | ~1.39 - 1.41 Å |

| C-N (nitro) | ~1.48 Å | |

| N-O (nitro) | ~1.23 Å | |

| C-O (hydroxyl) | ~1.36 Å | |

| C-C (to CH₂OH) | ~1.51 Å | |

| Bond Angles | C-C-C (aromatic) | ~118° - 121° |

| C-C-N | ~119° | |

| O-N-O | ~124° |

| Dihedral Angle | C-C-C-O (hydroxyl) | ~0° or 180° |

Frontier Molecular Orbital (FMO) theory is a key framework for understanding chemical reactivity. wikipedia.orgslideshare.net The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in chemical reactions. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. youtube.comlibretexts.org The energy difference between these two orbitals, known as the HOMO-LUMO energy gap (ΔE), is a critical indicator of a molecule's kinetic stability and chemical reactivity. irjweb.comschrodinger.com

A large energy gap implies high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. ossila.com Conversely, a small energy gap suggests that the molecule is more polarizable and reactive. wuxiapptec.com For nitrophenols, the HOMO is typically distributed over the phenol (B47542) ring and the hydroxyl group, while the LUMO is concentrated on the nitro group, indicating an intramolecular charge transfer from the phenyl ring to the nitro group upon electronic excitation. imist.maresearchgate.net

Computational studies on the related compound 4-nitrophenol (B140041) have calculated the HOMO-LUMO energy gap, providing a reference for what would be expected for this compound. imist.maresearchgate.net

Table 2: Frontier Molecular Orbital Energies and Energy Gap for 4-Nitrophenol (Illustrative Example) Data from a DFT/B3LYP study on 4-nitrophenol, demonstrating typical values.

| Parameter | Energy (eV) | Reference |

|---|---|---|

| HOMO Energy | -7.218 | imist.ma |

| LUMO Energy | -2.858 | imist.ma |

| Energy Gap (ΔE) | 4.360 | imist.ma |

The Molecular Electrostatic Potential (MEP) map is a visual tool used to understand the charge distribution within a molecule and to predict its reactive sites. libretexts.org The MEP surface is colored based on the electrostatic potential: red indicates regions of high electron density (negative potential), which are susceptible to electrophilic attack, while blue indicates regions of low electron density (positive potential), which are prone to nucleophilic attack. researchgate.netwolfram.com Green and yellow areas represent regions with near-zero or intermediate potential.

For this compound, an MEP map would show the most negative potential (red) localized around the oxygen atoms of the nitro group and the hydroxyl group, identifying them as the primary sites for interacting with electrophiles. nih.gov The hydrogen atoms of the hydroxyl and hydroxymethyl groups would exhibit a positive potential (blue), marking them as potential sites for nucleophilic interaction.

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure within a molecule by translating the complex molecular wavefunctions into the familiar language of Lewis structures (lone pairs and bonds). wikipedia.orgwisc.edu NBO analysis examines charge transfer and hyperconjugative interactions between filled "donor" orbitals and empty "acceptor" orbitals. youtube.com The stabilization energy (E²) associated with these interactions quantifies the extent of electron delocalization, which is a key factor in molecular stability.

Quantum Chemical Descriptors and Reactivity Predictions

From the energies of the frontier molecular orbitals (HOMO and LUMO), several quantum chemical descriptors can be calculated to predict the global reactivity of a molecule. These descriptors provide a quantitative basis for understanding a molecule's behavior in chemical reactions. rsc.org

Key descriptors include:

Ionization Potential (I): The energy required to remove an electron (approximated as -EHOMO).

Electron Affinity (A): The energy released when an electron is added (approximated as -ELUMO).

Electronegativity (χ): The ability of a molecule to attract electrons (χ = (I + A) / 2).

Chemical Hardness (η): A measure of resistance to charge transfer (η = (I - A) / 2). Hard molecules have a large HOMO-LUMO gap, while soft molecules have a small gap. imist.ma

Electrophilicity Index (ω): A measure of the energy lowering of a system when it accepts electrons from the environment (ω = χ² / 2η). imist.ma

These parameters, calculated for related molecules like p-nitrophenol, offer a framework for predicting the reactivity of this compound. A high electrophilicity index for p-nitrophenol, for example, indicates its propensity to react with nucleophiles. imist.ma

Table 3: Quantum Chemical Descriptors for p-Nitrophenol (Illustrative Example) Data from a DFT study on p-nitrophenol, serving as a reference.

| Descriptor | Definition | Calculated Value (eV) | Reference |

|---|---|---|---|

| Ionization Potential (I) | -EHOMO | 7.218 | imist.ma |

| Electron Affinity (A) | -ELUMO | 2.858 | imist.ma |

| Electronegativity (χ) | (I + A) / 2 | 5.038 | imist.ma |

| Chemical Hardness (η) | (I - A) / 2 | 2.180 | imist.ma |

| Electrophilicity Index (ω) | χ² / 2η | 5.814 | imist.ma |

Molecular Dynamics Simulations to Investigate Dynamic Behavior in Solution

While quantum chemical calculations typically model a molecule in the gas phase or as an isolated entity, Molecular Dynamics (MD) simulations are used to study the behavior of molecules in a condensed phase, such as in a solvent like water. mdpi.com MD simulations model the movements of atoms and molecules over time by solving Newton's equations of motion.

For this compound, an MD simulation would provide valuable insights into its dynamic properties in an aqueous solution. chemrxiv.org It could reveal:

Solvation Structure: How water molecules arrange themselves around the solute, particularly around the polar nitro and hydroxyl groups, forming hydrogen bonds.

Conformational Dynamics: The flexibility of the molecule and the transitions between different conformations in solution.

Transport Properties: How the molecule moves and diffuses through the solvent.

These simulations are crucial for understanding how the solvent environment influences the molecule's structure, stability, and reactivity, bridging the gap between theoretical models and real-world chemical systems. mdpi.com

Theoretical Spectroscopic Predictions and Correlation with Experimental Data

Computational chemistry provides powerful tools for predicting the spectroscopic properties of molecules like this compound. Methods such as Density Functional Theory (DFT) are widely employed to calculate vibrational (infrared and Raman), electronic (UV-Vis), and nuclear magnetic resonance (NMR) spectra. These theoretical predictions are invaluable for interpreting experimental data, assigning spectral features, and understanding the molecule's electronic structure and behavior. The correlation between theoretical and experimental spectra serves as a crucial validation for the computational models used.

Vibrational Spectroscopy (FT-IR and Raman)

Theoretical vibrational analysis is commonly performed using DFT calculations, often with the B3LYP functional and a basis set such as 6-311++G(d,p). mdpi.com This approach calculates the harmonic vibrational frequencies of the molecule in its optimized ground state geometry. However, theoretical frequency values are often systematically higher than experimental ones due to the neglect of anharmonicity and the use of a finite basis set. To improve the agreement with experimental data, the calculated frequencies are typically scaled by an empirical factor. longdom.org

For nitrophenol derivatives, vibrational assignments are carried out with the aid of Normal Coordinate Analyses (NCA) and Scaled Quantum Mechanical Force Field (SQMFF) calculations. nih.gov The potential energy distribution (PED) is used to assign the calculated frequencies to specific vibrational modes of the molecule, such as stretching, bending, and torsional motions of its functional groups. longdom.orgnih.gov

Studies on similar compounds, such as 2-methyl-4-nitrophenol, provide insight into the expected vibrational modes for this compound. The key vibrational modes include the stretching of the O-H, C-H, C=C, C-O, and N-O bonds, as well as the bending and deformation modes of the phenyl ring and its substituents. The intramolecular hydrogen bond between the phenolic hydroxyl group and the nitro group in ortho-nitrophenols significantly influences the position and intensity of the O-H stretching band.

Interactive Table: Comparison of Theoretical and Experimental Vibrational Frequencies (cm⁻¹) for Nitrophenol Derivatives

| Vibrational Mode | Functional Group | Theoretical (Scaled) Frequency (cm⁻¹) | Experimental Frequency (cm⁻¹) | Reference |

| O-H Stretch | Phenolic OH | ~3200-3400 | ~3200-3400 | longdom.org |

| C-H Stretch | Aromatic | ~3050-3150 | ~3050-3150 | longdom.org |

| NO₂ Asymmetric Stretch | Nitro Group | ~1520-1580 | ~1520-1580 | ymerdigital.com |

| NO₂ Symmetric Stretch | Nitro Group | ~1340-1380 | ~1340-1380 | ymerdigital.com |

| C-N Stretch | Phenyl-Nitro | ~1300 | ~1320 | ymerdigital.com |

| C-O Stretch | Phenolic C-O | ~1250-1290 | ~1250-1290 | longdom.org |

| C-O Stretch | Hydroxymethyl C-O | ~1000-1050 | ~1000-1050 |

Electronic Spectroscopy (UV-Vis)

Theoretical UV-Vis spectra are typically predicted using Time-Dependent Density Functional Theory (TD-DFT), which calculates the energies of electronic transitions from the ground state to various excited states. These transition energies correspond to the absorption wavelengths (λmax) observed in an experimental UV-Vis spectrum.

The electronic absorption spectra of nitrophenols are characterized by distinct peaks in the UV and visible regions. nih.gov For instance, 4-nitrophenol in aqueous solution shows a primary absorption peak around 320 nm. researchgate.netmdpi.com Upon addition of a base, this peak shifts to around 400 nm due to the formation of the 4-nitrophenolate (B89219) ion. researchgate.netmdpi.com For 2-nitrophenol (B165410), an absorption maximum is observed at approximately 354 nm in aqueous solution. researchgate.net These absorptions are generally attributed to π → π* and n → π* transitions involving the phenyl ring and the nitro and hydroxyl substituents. Computational analysis of the molecular orbitals (such as the Highest Occupied Molecular Orbital, HOMO, and Lowest Unoccupied Molecular Orbital, LUMO) helps in assigning these electronic transitions. nih.gov Discrepancies between calculated and experimental UV-Vis spectra can sometimes occur, requiring careful analysis of the computational method and solvent effects. unison.mx

Interactive Table: Predicted vs. Experimental UV-Vis Absorption for Nitrophenols

| Compound | Solvent | Theoretical λmax (nm) (Method) | Experimental λmax (nm) | Reference |

| 2-Nitrophenol | Water | ~350 (TD-DFT) | 354 | researchgate.net |

| 4-Nitrophenol | Water | ~318 (TD-DFT) | ~320 | researchgate.netmdpi.com |

| 4-Nitrophenolate | Water | ~400 (TD-DFT) | 400 | researchgate.netmdpi.com |

| This compound | Various | (Not Available) | (Not Available) |

NMR Spectroscopy

Theoretical NMR chemical shifts (¹H and ¹³C) are most commonly calculated using the Gauge-Invariant Atomic Orbital (GIAO) method within a DFT framework. nih.govmodgraph.co.uk These calculations provide the nuclear shielding tensors for each atom, which are then converted into chemical shifts by referencing them to a standard compound like tetramethylsilane (B1202638) (TMS).

The prediction of ¹H NMR chemical shifts, especially for protons involved in hydrogen bonding (like the -OH proton), can be challenging. modgraph.co.uk The chemical shift of such protons is highly sensitive to concentration, temperature, and solvent, effects that are often not fully captured in standard gas-phase or implicit solvent calculations. nih.gov For phenols, the ¹H chemical shift of the hydroxyl proton can vary significantly due to inter- and intramolecular hydrogen bonding. nih.gov Despite these challenges, GIAO calculations generally provide good predictions for carbon-bound protons and ¹³C chemical shifts. nih.gov Comparing the calculated shifts with experimental data helps confirm the molecular structure and the assignment of signals in the NMR spectrum.

Interactive Table: Comparison of Theoretical and Experimental ¹H NMR Chemical Shifts (δ, ppm) for Nitrophenol Protons

| Proton | Environment | Theoretical δ (ppm) (GIAO) | Experimental δ (ppm) | Reference |

| Phenolic OH | Intramolecular H-bonding | Variable (highly solvent dependent) | Variable | nih.gov |

| Aromatic CH | Ortho to -NO₂ | ~8.0-8.2 | ~8.0-8.2 | |

| Aromatic CH | Ortho to -OH | ~6.9-7.2 | ~6.9-7.2 | |

| Hydroxymethyl CH₂ | -CH₂OH | ~4.5-4.8 | ~4.5-4.8 |

Reactivity, Catalysis, and Chemical Transformations of 2 Hydroxymethyl 4 Nitrophenol

Catalytic Reduction Pathways of Nitrophenols

The reduction of the nitro group is a fundamentally important transformation of nitrophenols, converting them into the corresponding aminophenols, which are valuable intermediates in the synthesis of pharmaceuticals, dyes, and other fine chemicals. mdpi.comrsc.org The catalytic reduction of 4-nitrophenol (B140041) is a widely studied benchmark reaction for evaluating the efficiency of new catalysts. oiccpress.com

The catalytic reduction of aromatic nitro compounds is a multi-step process. The most widely accepted mechanism, first proposed by Haber, involves the sequential addition of hydrogen atoms to the nitro group. rsc.orgresearchgate.net This process can proceed through two main pathways: a direct "hydrogenation" route and an indirect "condensation" route.

Condensation Pathway : This pathway involves the reaction between the intermediate nitroso and hydroxylamino species to form azoxy, azo, and hydrazo compounds, which are then reductively cleaved to form the final amine product. This route is generally more prevalent under electrochemical reduction conditions but can also occur in catalytic hydrogenation. rsc.org

Studies on various substituted nitrophenols have shown that the reaction rate is influenced by the nature and position of other substituents on the aromatic ring. researchgate.netorientjchem.org Electron-donating groups tend to decrease the reduction rate, while electron-withdrawing groups increase it. researchgate.net The apparent activation energies for the reduction of different nitrophenols can vary significantly, reflecting differences in their adsorption capacities on the catalyst surface and their electronic structures. orientjchem.org

A wide array of novel catalysts has been developed to improve the efficiency, selectivity, and sustainability of nitrophenol reduction. These catalysts are often based on metal nanoparticles, which offer a high surface-area-to-volume ratio and unique electronic properties.

Noble metals such as gold (Au), silver (Ag), palladium (Pd), and platinum (Pt) have been extensively studied and are known for their high catalytic activity. rsc.orgnih.gov For instance, Au-Pd bimetallic catalysts supported on reduced graphene oxide (RGO) have shown enhanced efficiency. rsc.org The mechanism on these surfaces is believed to involve the adsorption of both the nitrophenol and the hydride donor (commonly sodium borohydride, NaBH₄) onto the nanoparticle surface. The nanoparticles facilitate the transfer of electrons from the BH₄⁻ ions to the nitro group, thereby lowering the activation energy of the reaction. nih.gov

More recently, catalysts based on earth-abundant and less expensive metals like copper (Cu) and iron (Fe) have gained attention. mdpi.comnih.gov Copper-based metal-organic frameworks (Cu-MOFs) have been demonstrated to be efficient catalysts for 4-nitrophenol reduction, following a Langmuir-Hinshelwood mechanism where both reactants adsorb onto the catalyst surface before the reaction occurs. nih.gov Iron-substituted aluminophosphates have also been shown to enhance the photocatalytic reduction of 4-nitrophenol. mdpi.com For 2-(hydroxymethyl)-4-nitrophenol, these catalysts would be expected to perform similarly, facilitating the selective reduction of the nitro group to an amino group, yielding 2-amino-5-(hydroxymethyl)phenol.

| Catalyst System | Support/Matrix | Reducing Agent | Key Mechanistic Feature | Reference |

|---|---|---|---|---|

| Au, Ag, Cu Nanoparticles | Polydopamine-Magnetite | NaBH₄ | Surface-mediated electron transfer from BH₄⁻ to the nitro group. | nih.gov |

| Cu-BDC MOF | Metal-Organic Framework | NaBH₄ | Follows Langmuir-Hinshelwood kinetics, requiring adsorption of both reactants. | nih.gov |

| Fe-Substituted Aluminophosphates | Mesoporous Molecular Sieve | NaBH₄ (light-induced) | Enhanced photocatalytic activity due to modified electronic properties. | mdpi.com |

| Au/TiO₂ | Titanium Dioxide | H₂ | Stepwise reduction via nitrosobenzene (B162901) and phenylhydroxylamine intermediates. | rsc.org |

| Iron(salen) Complex | Homogeneous | Pinacol borane (B79455) / Phenylsilane | Proceeds via an on-cycle iron hydride intermediate. | nih.gov |

Photochemical Reactions and Excited-State Dynamics of Nitrophenols

Nitrophenols are strong absorbers of ultraviolet radiation and are known to undergo various photochemical reactions upon excitation. uci.edu The excited-state dynamics of these molecules are complex, involving processes such as internal conversion, intersystem crossing, and proton transfer, which occur on ultrafast timescales. nih.govnsf.govnih.gov

The photophysical and photochemical behavior of nitrophenols has been elucidated using advanced spectroscopic techniques like femtosecond transient absorption (fs-TA) and femtosecond stimulated Raman spectroscopy (FSRS). nih.govnsf.gov These methods allow for the real-time observation of molecular relaxation pathways following photoexcitation.

Upon absorption of UV light, nitrophenol molecules are promoted to an electronically excited state (S₁ or higher). nih.govaip.org For ortho- and para-nitrophenols, this excited state has a significant charge-transfer character, with electron density moving from the hydroxyl group to the nitro group. nih.govwolfresearchgroup.com The subsequent relaxation is extremely rapid. For instance, in o-nitrophenol, the excited S₁ state decays within 0.2-0.3 picoseconds in solution. wolfresearchgroup.comsemanticscholar.org This rapid decay is often facilitated by conical intersections, which are points on the potential energy surface where the ground and excited states become degenerate, allowing for efficient non-radiative relaxation back to the ground state. wolfresearchgroup.comsemanticscholar.org

Studies comparing the three isomers of nitrophenol (ortho, meta, and para) reveal that the position of the nitro group significantly affects the excited-state dynamics. nih.govnih.gov The meta-substituted isomer exhibits the strongest charge-transfer character and does not favor twisting of the nitro group in the excited state. In contrast, the ortho- and para-isomers undergo different relaxation pathways, including proton transfer events. nih.govnih.gov Excitation wavelength also plays a critical role; excitation to higher-lying electronic states can open up different relaxation channels compared to excitation into the lowest-lying absorption band. aip.orgaip.org

| Nitrophenol Isomer | Excited-State Process | Observed Timescale | Technique | Reference |

|---|---|---|---|---|

| o-Nitrophenol | Excited-State Intramolecular Proton Transfer (ESIPT) | ~20 fs (onset) | TRPES | wolfresearchgroup.com |

| o-Nitrophenol | Internal Conversion to Ground State (S₁ → S₀) | 0.2 - 0.3 ps | fs-TA | semanticscholar.org |

| p-Nitrophenol | Excited-State Intermolecular Proton Transfer (ESPT) | Hundreds of picoseconds | fs-TA | tandfonline.com |

| 4-Nitrocatechol | ESPT in Water | A few picoseconds | fs-TA | uci.edu |

| o-Nitrophenol | Intersystem Crossing (Singlet → Triplet) | Sub-picosecond | fs-TA, TRPES | wolfresearchgroup.comsemanticscholar.org |

Excited-state proton transfer (ESPT) is a key reaction pathway for many nitrophenols. tandfonline.com Because the charge-transfer character of the excited state increases the acidity of the phenolic proton and the basicity of the nitro group, proton transfer becomes highly favorable.

Intramolecular Proton Transfer (ESIPT) : In o-nitrophenol, the proximity of the hydroxyl and nitro groups allows for a rapid intramolecular proton transfer, forming an unstable aci-nitro isomer (a quinoid-type structure) in the excited state. aip.orgwolfresearchgroup.comsemanticscholar.org This process is extremely fast, with evidence suggesting it is triggered within tens of femtoseconds after excitation. wolfresearchgroup.com The formation of this aci-nitro intermediate is coupled to an out-of-plane rotation of the newly formed HONO group, which facilitates the rapid internal conversion back to the ground state. semanticscholar.org

Intermolecular Proton Transfer : For p-nitrophenol, where intramolecular H-bonding is not possible, intermolecular proton transfer to a suitable acceptor (like water or other solvent molecules) can occur. uci.edutandfonline.comtandfonline.com This process leads to the formation of the p-nitrophenolate anion in the excited state, which can be observed spectroscopically on a timescale of a few to hundreds of picoseconds. uci.edutandfonline.com This phenomenon demonstrates that nitrophenols can act as strong photoacids. uci.edutandfonline.com

For this compound, both pathways are conceivable. The molecule has a para-relationship between the hydroxyl and nitro groups, suggesting a propensity for intermolecular ESPT to solvent molecules.

Acid-Base Equilibria and Protonation States

The acidity of the phenolic hydroxyl group is a defining characteristic of nitrophenols. The presence of the electron-withdrawing nitro group significantly increases the acidity of the phenol (B47542) compared to the parent molecule. This is due to the stabilization of the resulting phenolate (B1203915) anion through resonance and inductive effects, where the negative charge can be delocalized onto the nitro group. stackexchange.com

The dissociation constant (pKa) is a quantitative measure of this acidity. For the simple mononitrophenols, the pKa values are significantly lower than that of phenol (pKa ≈ 10), indicating they are much stronger acids.

p-Nitrophenol : pKa ≈ 7.15 wikipedia.orgstackexchange.com

o-Nitrophenol : pKa ≈ 7.23 nih.govstackexchange.com

m-Nitrophenol : pKa ≈ 8.40 nih.gov

The para- and ortho-isomers are more acidic than the meta-isomer because the negative charge of the conjugate base can be delocalized directly onto the nitro group via the resonance (-R) effect. stackexchange.com In the meta-isomer, only the inductive (-I) effect of the nitro group contributes to stabilization. The slightly lower acidity (higher pKa) of o-nitrophenol compared to p-nitrophenol is attributed to intramolecular hydrogen bonding between the hydroxyl and nitro groups, which stabilizes the protonated form and makes the proton slightly more difficult to remove. stackexchange.com

For this compound, the primary determinants of acidity are the phenolic hydroxyl group and the para-nitro group. The hydroxymethyl group at the ortho position will have a minor electronic influence, primarily a weak inductive electron-withdrawing effect, and may participate in hydrogen bonding. Therefore, the pKa of this compound is expected to be close to that of 4-nitrophenol, likely in the range of 7.0-7.5.

This acidity leads to a distinct color change upon deprotonation. The protonated nitrophenol is typically colorless or pale yellow, while the deprotonated nitrophenolate ion is intensely yellow. wikipedia.org This is because deprotonation leads to a more extended conjugated π-system, shifting the maximum absorbance to a longer wavelength (around 400-405 nm). nih.govwikipedia.org This property makes nitrophenols useful as pH indicators. wikipedia.orgnih.gov

| Compound | pKa Value (at 25 °C) | Key Influencing Factors | Reference |

|---|---|---|---|

| Phenol | ~10.0 | Baseline acidity | - |

| 4-Nitrophenol | 7.15 | Strong -R and -I effects of para-NO₂ group | wikipedia.org |

| 2-Nitrophenol (B165410) | 7.23 | Strong -R and -I effects; intramolecular H-bonding | stackexchange.com |

| 3-Nitrophenol | 8.40 | Only -I effect of meta-NO₂ group | nih.gov |

| This compound | Estimated ~7.0-7.5 | Dominant -R effect from para-NO₂; minor inductive/H-bonding from ortho-CH₂OH | - |

Chemical Stability and Degradation Mechanisms under Various Conditions of this compound

The chemical stability of this compound, also known as 2-hydroxy-5-nitrobenzyl alcohol, is influenced by several environmental factors, including light, heat, and the presence of other chemical agents. The degradation of this compound can proceed through various mechanisms, such as photodegradation, thermal decomposition, and oxidation.

In its solid form, this compound is generally stable under recommended storage conditions, kept in a cool, dry, and well-ventilated place valsynthese.ch. However, its stability is compromised under specific conditions, leading to chemical transformations.

Photodegradation in Aqueous Solutions

Research on nitrobenzyl alcohols indicates that they undergo an intramolecular photoredox reaction in aqueous solutions, a process that is notably absent in organic solvents cdnsciencepub.com. This suggests that the presence of water is essential for this type of degradation pathway. The photochemistry of para-nitrobenzyl alcohols, which are structurally similar to this compound, has been shown to be catalyzed by both acids and bases in aqueous environments cdnsciencepub.com.

The proposed mechanism for the photodegradation of nitrobenzyl alcohols involves the absorption of light, leading to an excited triplet state. In an aqueous medium, this excited state facilitates an intramolecular redox reaction where the nitro group is reduced, and the hydroxymethyl group is oxidized cdnsciencepub.com. For ortho-nitrobenzyl alcohols, irradiation leads to the formation of 2-nitroso benzaldehyde (B42025) researchgate.net. By analogy, the photodegradation of this compound in an aqueous solution is expected to proceed via a similar pathway, likely yielding 2-formyl-4-nitrosophenol. The reaction is initiated by the formation of a primary aci-nitro photoproduct researchgate.net.

The efficiency of this photoreaction is highly dependent on the water content in the solvent mixture, decreasing significantly as the amount of water is reduced cdnsciencepub.com. Furthermore, the pH of the aqueous solution plays a crucial role, with hydroxide (B78521) ions catalyzing the reaction for para-substituted nitrobenzyl alcohols cdnsciencepub.com.

Thermal Decomposition

Detailed experimental studies on the specific thermal decomposition products of this compound are not extensively documented in the available literature. However, general principles of thermal degradation for aromatic nitro compounds and phenols can provide insights into its likely behavior at elevated temperatures. The thermal decomposition of related compounds, such as phthalonitrile (B49051) resins, involves complex processes including the cleavage of functional groups and the eventual breakdown of the aromatic ring structure at very high temperatures mdpi.com. For this compound, thermal stress is expected to initially lead to dehydration and oxidation of the hydroxymethyl group. Further heating could result in the cleavage of the C-NO2 bond and ultimately, the fragmentation of the benzene (B151609) ring, releasing gases such as CO2, H2O, and nitrogen oxides mdpi.com.

Chemical Degradation and Oxidation

The chemical stability of this compound is also influenced by the presence of oxidizing agents. The hydroxymethyl group is susceptible to oxidation, which can convert it to an aldehyde and subsequently to a carboxylic acid. Studies on the oxidation of benzyl (B1604629) alcohol, a related compound, have shown that it can be oxidized to benzaldehyde and benzoic acid copernicus.org. The oxidation of this compound would likely follow a similar pathway, leading to the formation of 2-formyl-4-nitrophenol and subsequently 2-carboxy-4-nitrophenol.

The chlorine atom in the related compound, 2-hydroxy-5-nitrobenzyl chloride, is described as very labile and easily hydrolyzes to form 2-hydroxy-5-nitrobenzyl alcohol, indicating the potential for reactions involving the hydroxymethyl group under certain conditions orgsyn.org.

Below is a summary of the expected degradation pathways under different conditions:

| Condition | Degradation Mechanism | Likely Degradation Products |

| Photolysis (Aqueous) | Intramolecular photoredox reaction | 2-formyl-4-nitrosophenol |

| Thermal Decomposition | Dehydration, oxidation, C-NO2 cleavage, ring fragmentation | 2-formyl-4-nitrophenol, CO2, H2O, NOx |

| Oxidation | Oxidation of the hydroxymethyl group | 2-formyl-4-nitrophenol, 2-carboxy-4-nitrophenol |

Biological Interactions and Bioactivity of 2 Hydroxymethyl 4 Nitrophenol and Its Analogues

Enzyme Modulation and Inhibition Studies

The phenolic and nitro functional groups present in 2-(hydroxymethyl)-4-nitrophenol suggest its potential to interact with a variety of enzyme systems. The hydroxyl and hydroxymethyl groups can participate in hydrogen bonding, while the nitro group, being a strong electron-withdrawing group, can influence the molecule's electronic properties and its ability to interact with enzymatic active sites.

Interactions with Glutathione (B108866) S-Transferases (GSTs)

Glutathione S-transferases (GSTs) are a critical family of phase II detoxification enzymes that play a pivotal role in cellular defense by catalyzing the conjugation of glutathione to a wide array of electrophilic compounds, rendering them more water-soluble and easier to excrete nih.govnih.govwikipedia.org. Overexpression of GSTs has been linked to resistance to various chemotherapeutic agents, making GST inhibitors a subject of significant research interest nih.govnih.gov.

While no direct studies have been identified that specifically investigate the interaction between this compound and GSTs, the general reactivity of nitrophenols suggests a potential for interaction. Phenolic compounds are known to modulate GST activity, and the presence of the nitro group could enhance this interaction. For instance, various phytochemicals have been shown to either activate or inhibit GSTs medchemexpress.com. The electrophilic nature of the aromatic ring, enhanced by the nitro group, could make this compound a substrate or an inhibitor for certain GST isoforms. Further empirical studies are necessary to elucidate the precise nature of this interaction.

Impact on Other Relevant Enzyme Systems

The enzymatic fate of nitrophenols often involves monooxygenase enzymes. For example, the degradation of 3-methyl-4-nitrophenol (B363926) in Burkholderia sp. strain SJ98 is initiated by a p-nitrophenol 4-monooxygenase, which catalyzes the monooxygenation of the substrate frontiersin.org. This suggests that this compound could be a substrate for similar monooxygenases, initiating its metabolic breakdown. The enzymes involved in the catabolism of p-nitrophenol and its chlorinated analogue, 2-chloro-4-nitrophenol, have been shown to also be responsible for the degradation of 3-methyl-4-nitrophenol, indicating a degree of substrate flexibility in these enzymatic systems frontiersin.org.

Furthermore, the metabolism of p-nitrophenol in some organisms proceeds via hydroxylation, a reaction often catalyzed by cytochrome P450 enzymes nih.gov. Studies have shown that various drugs can inhibit the hydroxylation of p-nitrophenol, indicating an interaction with the responsible cytochrome P450 isoforms nih.gov. It is plausible that this compound could also interact with and potentially inhibit certain cytochrome P450 enzymes, although specific studies are lacking.

Antimicrobial Properties

Phenolic compounds are well-known for their antimicrobial activities, and the introduction of a nitro group can often enhance this effect.

Antibacterial Activity Assessment

The antibacterial activity of phenolic compounds is often attributed to their ability to disrupt cell membranes, inhibit essential enzymes, or interfere with nucleic acid and protein synthesis. The specific mechanism can be influenced by the nature and position of substituents on the phenol (B47542) ring. For example, 2-hydroxy-4-methoxybenzaldehyde (B30951) has demonstrated antibacterial activity against Staphylococcus aureus nih.gov.

Table 1: Antibacterial Activity of Selected Phenolic Compounds

| Compound | Target Bacteria | Activity | Reference |

| Diethyl-4-hydroxy-4-methyl-2-(3-nitrophenyl)-6-oxocyclohexane-1,3-dicarboxylate | Gram-negative bacteria | Moderate | researchgate.net |

| 2-hydroxy-4-methoxybenzaldehyde | Staphylococcus aureus | Active | nih.gov |

| Various Polyphenols | E. coli, S. aureus, etc. | Varied | frontiersin.org |

Antifungal Activity Assessment

Similar to its antibacterial potential, the antifungal activity of this compound can be inferred from studies on related compounds. Research on 2-amino-4-nitrophenol (B125904) and its derivatives has demonstrated their fungicidal effects against various phytopathogenic fungi nih.gov. The modification of the amino group in 2-amino-4-nitrophenol led to changes in its antifungal spectrum and efficacy, highlighting the importance of substituents in determining biological activity nih.gov. For example, replacing a hydrogen atom in the amino group with an aldehyde group increased activity against Rhizoctonia solani and Bipolaris sorokiniana, while replacement with a ketone group enhanced inhibition of Sclerotinia sclerotiorum and Venturia inaequalis nih.gov.

The presence of a nitro group on an aromatic ring is a common feature in many antifungal compounds. The antifungal mechanism of such compounds can involve the disruption of ergosterol (B1671047) biosynthesis, leading to compromised cell membrane integrity nih.gov.

Table 2: Antifungal Activity of Selected Nitrophenol Derivatives

| Compound/Derivative | Target Fungi | Observed Effect | Reference |

| N-(2-hydroxy-5-nitrophenyl)formamide | Rhizoctonia solani, Bipolaris sorokiniana | Increased fungicidal activity | nih.gov |

| N-(2-hydroxy-5-nitrophenyl)acetamide | Sclerotinia sclerotiorum, Venturia inaequalis | Increased inhibitory effect | nih.gov |

| Diethyl-4-hydroxy-4-methyl-2-(3-nitrophenyl)-6-oxocyclohexane-1,3-dicarboxylate | Candida tropicalis | Sensitive | researchgate.net |

Development of Biologically Active Derivatives

The chemical structure of this compound provides a versatile scaffold for the synthesis of new derivatives with potentially enhanced or novel biological activities. The hydroxyl, hydroxymethyl, and nitro groups, as well as the aromatic ring itself, are amenable to chemical modification.

For instance, the fungicidal properties of 2-amino-4-nitrophenol were successfully modulated by introducing different organic radicals to its amino group nih.gov. This structure-activity relationship study demonstrates a viable strategy for developing more potent and selective antifungal agents from a nitrophenol backbone. Similarly, the synthesis of various derivatives of other phenolic compounds has led to the discovery of molecules with improved antimicrobial or other biological properties.

The development of biologically active derivatives could involve:

Esterification or etherification of the hydroxyl and hydroxymethyl groups to modulate lipophilicity and cell permeability.

Reduction of the nitro group to an amino group, which can then be further functionalized, as seen in the 2-amino-4-nitrophenol derivatives nih.gov.

Introduction of additional substituents onto the aromatic ring to alter electronic properties and steric interactions with biological targets.

While no specific examples of biologically active derivatives synthesized directly from this compound were found, the principles of medicinal chemistry and the examples from structurally related compounds strongly suggest that such derivatization would be a fruitful area for future research.

Structure-Activity Relationship (SAR) Studies

Quantitative Structure-Activity Relationship (QSAR) models have been developed to predict the biological activities of nitroaromatic compounds. These models often correlate physicochemical properties with observed biological effects. For nitrophenols, descriptors such as the highest occupied molecular orbital (HOMO) energy, lowest unoccupied molecular orbital (LUMO) energy, and the octanol-water partition coefficient (Kow) have been shown to be relevant for predicting their toxicity to organisms like algae. nih.govmdpi.com

Key findings from SAR studies on related nitroaromatic compounds include:

Position of the Nitro Group: The position of the nitro group on the aromatic ring is a critical determinant of biological activity. For instance, in studies on nitro derivatives of various heterocyclic compounds, the mutagenic activity was found to be dependent on the nitro group's position, with substitution at certain positions leading to significantly higher activity. nih.gov

Nature of Substituents: The type of substituents on the aromatic ring significantly modulates the biological activity. For example, in a study of 2-amino-4-nitrophenol derivatives, replacing a hydrogen atom in the amino group with an aldehyde or a ketone group resulted in increased fungicidal activity against specific phytopathogenic fungi. nih.gov This suggests that modifications to the functional groups of this compound could similarly alter its bioactivity.

Electronic Properties: The electron-withdrawing nature of the nitro group plays a significant role in the reactivity and biological interactions of these compounds. mdpi.com In some cases, the reduction of the nitro group by cellular enzymes, such as nitroreductases, can lead to the formation of reactive intermediates that exert cytotoxic effects. researchgate.netmdpi.com

Interactive Table: SAR Insights for Nitrophenol Analogues

| Structural Feature | Influence on Bioactivity | Example from Related Compounds |

| Nitro Group Position | Critical determinant of activity (e.g., mutagenicity) | Nitro position on indole (B1671886) rings affects mutagenic potential. nih.gov |

| Ring Substituents | Modulates specific activities (e.g., antifungal) | Acyl substitution on 2-amino-4-nitrophenol enhances fungicidal properties. nih.gov |

| Electronic Effects | Governs reactivity and metabolic activation | Electron-withdrawing properties are key to the function of many nitroaromatics. mdpi.com |

| Hydrophobicity | Affects cellular uptake and distribution | Toxicity of some nitrophenols correlates with their octanol-water partition coefficient. nih.gov |

Ligand Design and Synthesis for Specific Biological Targets

The structural features of this compound make it and its derivatives interesting scaffolds for the design and synthesis of ligands aimed at specific biological targets. The aromatic ring can serve as a core structure, while the hydroxyl, hydroxymethyl, and nitro groups offer sites for chemical modification to optimize binding affinity and selectivity for a target protein or enzyme.

The synthesis of novel analogues often involves modification of these functional groups. For example, the hydroxyl group can be etherified or esterified, and the hydroxymethyl group can be oxidized or converted to other functional groups to explore interactions with a target's active site.

Examples of ligand design and synthesis based on related nitroaromatic scaffolds include:

Antifungal Agents: Derivatives of 2-methyl-4-nitroimidazole have been synthesized and evaluated for their antifungal activity. These compounds were designed as analogues of clotrimazole, with modifications to the imidazole (B134444) and trityl moieties. Some of the synthesized compounds showed significant activity against various fungal strains. sbmu.ac.ir

Antitubercular Agents: Chalcone derivatives containing a 2-hydroxyphenyl moiety have been synthesized and tested for their activity against Mycobacterium tuberculosis. These studies demonstrate how the core phenolic structure can be elaborated to create potent enzyme inhibitors.

Anticancer Agents: A series of 4-nitroimidazole (B12731) derivatives bearing aryl piperazines and other heterocyclic moieties were synthesized and screened for their anticancer activity against several human cancer cell lines. One derivative, in particular, showed potent antiproliferative activity, highlighting the potential of the nitroimidazole scaffold in cancer drug discovery. nih.gov

The general approach to ligand design often involves computational methods, such as molecular docking, to predict the binding modes and affinities of designed molecules to a target protein. nih.govresearchgate.net This is typically followed by chemical synthesis and in vitro biological evaluation to validate the computational predictions and identify lead compounds for further optimization. sbmu.ac.irnih.gov

Bioconjugation Strategies Involving this compound Derivatives

Bioconjugation is the process of covalently linking molecules to biomolecules such as proteins, peptides, or nucleic acids. Derivatives of this compound can be designed to participate in bioconjugation reactions, enabling their use in a variety of biomedical and biotechnological applications.

Covalent Attachment to Biomolecules

The covalent attachment of small molecules to biomolecules requires the presence of reactive functional groups that can form stable bonds with amino acid side chains or other moieties on the biomolecule. While this compound itself is not highly reactive for bioconjugation, its structure can be modified to incorporate functionalities suitable for covalent attachment.

One notable strategy involves the use of a ligand-directed nitrophenol carbonate . In this approach, a nitrophenol derivative is functionalized with a carbonate group and a ligand that has affinity for a specific protein. nih.govchemrxiv.org Upon binding of the ligand to its target protein, the proximity effect accelerates the reaction of a nucleophilic amino acid side chain (e.g., lysine, serine) on the protein with the electrophilic carbonate. This results in the covalent attachment of the molecule to the protein and the release of the nitrophenolate leaving group. nih.govchemrxiv.org This method allows for the targeted delivery and covalent labeling of proteins in situ.

General strategies for covalent attachment that could be adapted for this compound derivatives include:

Carbodiimide (B86325) Chemistry: If the hydroxymethyl group is oxidized to a carboxylic acid, it can be coupled to primary amines on a biomolecule using carbodiimide crosslinkers like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide). nih.govnih.gov

Activated Esters: The hydroxyl group can be converted into a more reactive leaving group, such as an N-hydroxysuccinimide (NHS) ester, which can then react with primary amines on proteins.

Free Radical Mediated Grafting: Phenolic compounds can be conjugated to proteins through methods that generate reactive radical species. nih.gov

The choice of bioconjugation strategy depends on the desired application, the nature of the biomolecule, and the specific functional groups available for reaction. researchgate.netyoutube.com

Applications in Biosensing and Bioimaging Probes

Derivatives of nitrophenols have found significant applications in the development of probes for biosensing and bioimaging. The strong electron-withdrawing nature of the nitro group can influence the photophysical properties of a fluorophore, making it a useful component in "turn-on" or "turn-off" fluorescent probes.

Fluorescence Quenching: p-Nitrophenol is known to be an effective fluorescence quencher. nih.gov This property can be exploited in the design of fluorescent probes where the fluorescence is initially quenched by a nitrophenol moiety. Upon reaction with a specific analyte, the nitrophenol quencher is released or modified, leading to a restoration of fluorescence. For example, a detection method for organophosphate neurotoxins has been developed based on the fluorescence quenching of a coumarin (B35378) derivative by p-nitrophenol, which is produced upon enzymatic hydrolysis of the organophosphate. nih.gov

FRET Probes: Nitroaromatic compounds can act as acceptors in Förster Resonance Energy Transfer (FRET)-based probes. mdpi.com In such a probe, a donor fluorophore is linked to a nitrophenol-based acceptor. In the intact probe, the fluorescence of the donor is quenched due to FRET. An enzymatic or chemical cleavage event that separates the donor and acceptor leads to an increase in the donor's fluorescence.

Bioimaging: Fluorescent probes incorporating nitrophenol analogues can be used for imaging specific analytes or enzymatic activities within living cells. researchgate.net For a probe to be effective for bioimaging, it should ideally be cell-permeable, exhibit high selectivity for its target, and show a significant change in its fluorescence properties upon target recognition.

Interactive Table: Applications in Biosensing and Bioimaging

| Application | Principle | Role of Nitrophenol Derivative |

| Enzyme Activity Sensing | Fluorescence quenching | Product of enzymatic reaction (p-nitrophenol) quenches fluorophore emission. nih.gov |

| Analyte Detection | FRET | Acts as a quencher/acceptor in a FRET pair. mdpi.com |

| Bioimaging | Analyte-triggered fluorescence modulation | Serves as a recognition or reporter group that changes fluorescence upon reaction. |

Environmental Dynamics and Remediation Strategies for Nitrophenolic Pollutants

Natural Occurrence and Anthropogenic Sources of Nitrophenols

Nitrophenols are not known to occur naturally in the environment. cdc.govllojibwe.org Their presence is primarily a result of human activities. cdc.gov Major anthropogenic sources include their use as intermediates in the synthesis of a wide range of industrial products, such as dyes, pigments, pharmaceuticals, rubber chemicals, and pesticides. cdc.govresearchgate.netjebas.org

Significant environmental releases of nitrophenols originate from manufacturing and processing industries. cdc.govllojibwe.org Another major source is vehicle exhaust, where they are formed through the thermal reaction of fuel with nitrogen oxides. cdc.govcdc.gov Both gasoline and diesel engines have been identified as emitters of nitrophenols. cdc.gov Furthermore, nitrophenols can be formed in the atmosphere through photochemical reactions of aromatic compounds like benzene (B151609) and toluene (B28343) with nitrogen oxides. cdc.govpnas.org

The degradation of certain organophosphate insecticides, such as methyl parathion, also leads to the formation of 4-nitrophenol (B140041). cdc.gov In some regions, coal combustion has been identified as a significant source of 4-nitrophenol, particularly during winter months, while vehicular exhaust is a more dominant source in the spring. cdc.gov Secondary formation in the atmosphere can become the primary source during the summer. cdc.gov

Environmental Fate and Transport Mechanisms

Once released into the environment, nitrophenols are subject to various transport and transformation processes that determine their ultimate fate. cdc.gov The distribution of these compounds between air, water, and soil depends on their physical and chemical properties. Generally, most nitrophenols released end up in water and soil, with smaller amounts partitioning to the air. llojibwe.org

In the atmosphere, the fate of nitrophenols is governed by photolysis, as well as physical removal processes like wet deposition (rain and snow) and gravitational settling of aerosols. cdc.gov The estimated atmospheric half-lives of these compounds range from 3 to 18 days. cdc.govcdc.gov In aquatic systems, both photolysis and biodegradation are key processes. cdc.gov In surface waters where sunlight penetration is significant, photolysis can be a rapid degradation pathway, with half-lives ranging from one to eight days in freshwater. cdc.gov In soil, biodegradation is considered the most critical fate process. cdc.gov

The transport of nitrophenols within environmental compartments is also a key aspect of their fate. For instance, studies on plant cuticles have shown that these compounds can accumulate and be transported across these membranes. Research on tomato, green pepper, and rubber plant cuticles revealed that 2-nitrophenol (B165410) permeates more rapidly than phenol (B47542) and 4-nitrophenol. nih.gov The transport-limiting layer in plant cuticles acts as both a diffusion and a solubility barrier. nih.gov

Photolysis, or the breakdown of compounds by light, is a significant degradation pathway for nitrophenols in both aquatic and atmospheric environments. cdc.govmdpi.com Nitrophenols, such as 2-nitrophenol and 4-nitrophenol, can absorb near-UV radiation from sunlight, leading to their direct photolysis. rsc.org This process can be an important daytime source of atmospheric nitrous acid (HONO). rsc.orgrsc.org

In the gas phase, the photolysis of 2-nitrophenol is a source of HONO and hydroxyl radicals (OH•). rsc.org The total photolysis frequency for 2-nitrophenol has been calculated to be 5.73 × 10⁻⁵ s⁻¹. rsc.orgresearchgate.net For 4-nitrophenol in the aqueous phase, the photolysis frequency is 5.25 × 10⁻⁶ s⁻¹. rsc.orgresearchgate.net While OH• and nitric oxide (NO) are the major products of photolysis, the formation of HONO is also significant for atmospheric chemistry. rsc.orgrsc.org The photolysis of nitrophenols is considered their dominant sink in the atmosphere, accounting for up to 98% of their total removal rate. nih.gov

In aqueous solutions, direct photolysis of nitrophenols leads to the formation of various aromatic intermediates, including nitrohydroquinone, nitrocatechol, and phenol, as well as nitrite (B80452) and nitrate (B79036) ions. nih.gov The quantum yields for the removal of nitrophenols are in the range of 10⁻³ to 10⁻⁴. nih.gov The degradation of 4-nitrophenol via direct UV photolysis can be slow, but the process is significantly enhanced in advanced oxidation processes. mdpi.com For instance, in the UV/HOCl process, the photolysis of hypochlorous acid generates highly reactive hydroxyl and chlorine radicals that accelerate the degradation of 4-nitrophenol. mdpi.com

Biodegradation is a crucial process for the removal of nitrophenols from soil and water. cdc.gov A wide variety of microorganisms, primarily bacteria, are capable of degrading these compounds. researchgate.netjebas.orgiwaponline.com The nitro group makes these compounds relatively resistant to degradation, but numerous microbial strains have evolved pathways to utilize them as sources of carbon and nitrogen. jebas.orgiwaponline.com

Two main aerobic biodegradation pathways for p-nitrophenol (PNP) have been identified: the hydroquinone (B1673460) pathway and the hydroxyquinol pathway. frontiersin.org

Hydroquinone Pathway: In this pathway, PNP is first converted to 1,4-benzoquinone (B44022) and then to hydroquinone. frontiersin.orgnih.gov The hydroquinone is further metabolized, leading to ring cleavage and eventual conversion to intermediates of central metabolism like β-ketoadipic acid. nih.gov This pathway is common in Gram-negative bacteria such as Moraxella and Pseudomonas species. iwaponline.comnih.gov

Hydroxyquinol Pathway: This pathway involves the initial conversion of PNP to 4-nitrocatechol, which is then degraded to 2-hydroxy-1,4-benzoquinone (B196085) and subsequently to hydroxyquinol before ring fission. frontiersin.org This pathway is more frequently observed in Gram-positive bacteria like Arthrobacter and Bacillus species. iwaponline.com

The efficiency of biodegradation can be influenced by various environmental factors, including the presence of other organic compounds (co-substrates) and the carbon-to-nitrogen ratio. frontiersin.org For example, the presence of glucose has been shown to enhance the degradation of PNP through co-substrate metabolism. frontiersin.org

Table 1: Microorganisms Involved in Nitrophenol Biodegradation

| Microorganism Strain | Degraded Compound(s) | Metabolic Nature | Source of Isolation |

|---|---|---|---|

| Achromobacter xylosoxidans Ns | p-Nitrophenol (PNP) | Catabolic | Nature Reserve Soil |

| Alcaligenes sp. strain NyZ215 | 2-Nitrophenol (2NP) | Cometabolic | Activated sludge |

| Arthrobacter aurescens TW17 | p-Nitrophenol (PNP) | Cometabolic | Soil |

| Arthrobacter protophormae RKJ100 | PNP and 4-Nitrocatechol | Catabolic (C, N source) | Agricultural soil |

| Sphingomonas sp. UG30 | PNP, 2,4-Dinitrophenol | - | - |

| Moraxella sp. | p-Nitrophenol | - | - |

Advanced Remediation Technologies for Nitrophenol Contamination

Due to the toxicity and persistence of nitrophenolic compounds, effective remediation technologies are essential for treating contaminated sites. jebas.org While bioremediation is a cost-effective approach, its efficiency can be limited. jebas.org Therefore, various advanced physical and chemical methods have been developed. These include advanced oxidation processes (AOPs), catalytic degradation, and adsorption technologies. researchgate.netresearchgate.netnih.gov

AOPs, such as ozonation and Fenton's treatment, involve the generation of highly reactive radicals that can degrade recalcitrant organic pollutants. researchgate.net The combination of these chemical treatments with subsequent biodegradation can provide a more efficient pathway for the remediation of nitrophenol-contaminated soil. researchgate.net

Catalytic degradation has emerged as a promising technology for the efficient removal of nitrophenols from water. This approach often involves the use of nanocatalysts to accelerate the reduction or oxidation of these pollutants.